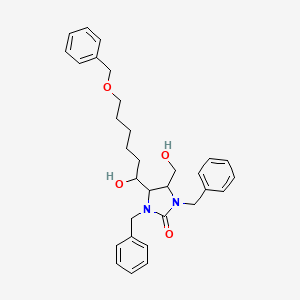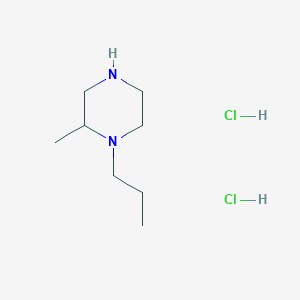
1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, benzyl, and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of benzyl groups: Benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced via a reaction with formaldehyde or other suitable reagents.
Phenylmethoxyhexyl group addition: This step involves the reaction of the intermediate compound with a phenylmethoxyhexyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzyl and phenylmethoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the imidazolidinone ring can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibenzyl-4-(hydroxymethyl)imidazolidin-2-one: Lacks the phenylmethoxyhexyl group.
1,3-Dibenzyl-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one: Lacks the hydroxymethyl group.
1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxyhexyl)imidazolidin-2-one: Lacks the phenylmethoxy group.
Uniqueness
1,3-Dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one is unique due to the presence of both hydroxymethyl and phenylmethoxyhexyl groups, which contribute to its diverse chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C31H38N2O4 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
1,3-dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one |
InChI |
InChI=1S/C31H38N2O4/c34-23-28-30(29(35)19-11-4-12-20-37-24-27-17-9-3-10-18-27)33(22-26-15-7-2-8-16-26)31(36)32(28)21-25-13-5-1-6-14-25/h1-3,5-10,13-18,28-30,34-35H,4,11-12,19-24H2 |
Clave InChI |
NEJDCQLUHDUPKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(CCCCCOCC4=CC=CC=C4)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)



![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)


![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)

